molecular formula C15H28N2O B2415119 2',2',3,6',6'-pentamethyl-1,4'-bipiperidin-4-one CAS No. 400073-77-0

2',2',3,6',6'-pentamethyl-1,4'-bipiperidin-4-one

Cat. No.: B2415119
CAS No.: 400073-77-0
M. Wt: 252.402
InChI Key: SISQFEZLNOSCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',2',3,6',6'-pentamethyl-1,4'-bipiperidin-4-one: is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of two piperidine rings, one of which is substituted with a methyl group and a tetramethylpiperidinyl group. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-methyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O/c1-11-10-17(7-6-13(11)18)12-8-14(2,3)16-15(4,5)9-12/h11-12,16H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISQFEZLNOSCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)C2CC(NC(C2)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2',2',3,6',6'-pentamethyl-1,4'-bipiperidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,2,6,6-tetramethylpiperidine, which is a hindered secondary amine.

    Reaction with Methylating Agents: The tetramethylpiperidine is then reacted with methylating agents under controlled conditions to introduce the methyl group at the desired position.

    Formation of Piperidin-4-one: The final step involves the formation of the piperidin-4-one ring through cyclization reactions, often using specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or oxone. These reactions can lead to the formation of hydroxylamines or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of reduced piperidine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, oxone.

    Reducing Agents: Lithium aluminum hydride.

    Catalysts: Various metal catalysts can be used to facilitate the reactions.

Major Products:

    Hydroxylamines: Formed through oxidation reactions.

    Reduced Piperidine Derivatives: Formed through reduction reactions.

    Substituted Piperidines: Formed through substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its stability and reactivity make it suitable for various chemical transformations.

Biology: In biological research, the compound is used as a precursor for the synthesis of bioactive molecules. It can be incorporated into drug design and development processes to create new therapeutic agents.

Medicine: The compound’s derivatives have potential applications in medicinal chemistry, where they can be used to develop drugs with specific pharmacological properties. Its unique structure allows for the design of molecules that can target specific biological pathways.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it valuable in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2',2',3,6',6'-pentamethyl-1,4'-bipiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A hindered amine used in the preparation of metallo-amide bases and selective generation of silylketene acetals.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: An intermediate used in the synthesis of hindered amine light stabilizers.

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent in organic synthesis.

Uniqueness: 2',2',3,6',6'-pentamethyl-1,4'-bipiperidin-4-one is unique due to its dual piperidine structure and specific substitution pattern. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its stability and versatility make it valuable in various scientific and industrial applications.

Biological Activity

2',2',3,6',6'-pentamethyl-1,4'-bipiperidin-4-one (CAS No. 400073-77-0) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H28N2O
  • Molecular Weight : 252.3956 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Recent studies have indicated that bipiperidine derivatives exhibit significant antimicrobial activity. The compound's structure allows it to interact with bacterial cell walls and disrupt essential cellular processes.

Activity Mechanism
AntibacterialInhibition of cell wall synthesis and disruption of membrane integrity
AntifungalInterference with fungal cell membrane functions
AntiviralPotential inhibition of viral replication through interference with viral proteins

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes that are crucial for metabolic processes. This includes potential effects on:

  • Dipeptidyl Peptidase IV (DPP-IV) : Inhibition can lead to increased insulin secretion and improved glucose metabolism.
  • α-Amylase and α-Glucosidase : These enzymes are involved in carbohydrate digestion; their inhibition may provide antidiabetic effects by reducing glucose absorption in the intestine .

Study 1: Antimicrobial Efficacy

A study published in Frontiers in Microbiology evaluated the antimicrobial efficacy of various bipiperidine derivatives, including this compound. The results demonstrated a significant reduction in bacterial growth against Gram-positive and Gram-negative strains.

Study 2: Enzyme Inhibition Analysis

Research conducted by Zhang et al. (2021) focused on the inhibitory effects of this compound on DPP-IV and α-glucosidase. The findings suggested that the compound could effectively lower blood glucose levels in vitro, indicating potential for antidiabetic applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and cell lysis.
  • Enzyme Interaction : By binding to active sites on enzymes like DPP-IV and α-amylase, the compound inhibits their activity, thus altering metabolic pathways.

Research Findings Summary

Research Focus Findings
Antimicrobial ActivityEffective against multiple bacterial strains; disrupts cell wall integrity
Enzyme InhibitionSignificant inhibition of DPP-IV and α-amylase; potential antidiabetic effects
Mechanism of ActionDisruption of membranes and inhibition of key metabolic enzymes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.